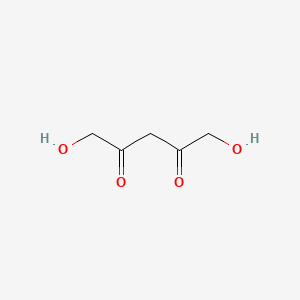
1,5-Dihydroxypentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroxypentane-2,4-dione is an organic compound with the molecular formula C5H8O4. It is a pentane derivative substituted at the 2- and 4-positions by oxo groups and at the 1- and 5-positions by hydroxy groups. This compound is known for its role in various biochemical pathways and its significance in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dihydroxypentane-2,4-dione can be synthesized through various chemical reactions. One common method involves the oxidation of β-hydroxyketones using reagents such as o-iodoxybenzoic acid (IBX) . Another approach is the hydration of alkynones, which involves the addition of water to alkynones to form the desired diketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydroxypentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as o-iodoxybenzoic acid (IBX) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while reduction reactions may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,5-Dihydroxypentane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
1,5-Dihydroxypentane-2,4-dione exerts its effects through various biochemical pathways. It is an intermediate in the glycolytic pathway and is converted to glyceraldehyde-3-phosphate (G3P) by the enzyme triosephosphate isomerase (TPI). G3P is further metabolized to produce ATP, which is the primary source of energy for cells. The compound is also involved in the biosynthesis of various biomolecules, such as amino acids and nucleotides, which are essential for cellular growth and maintenance.
Comparación Con Compuestos Similares
1,5-Dihydroxypentane-2,4-dione can be compared with other similar compounds, such as:
4,5-Dihydroxy-2,3-pentanedione: . It is involved in quorum sensing in bacteria and has different biochemical roles compared to this compound.
1,3-Diketones: These compounds have a similar β-dicarbonyl structure and are widely used in organic synthesis and pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern and its role in various biochemical pathways, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C5H8O4 |
|---|---|
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
1,5-dihydroxypentane-2,4-dione |
InChI |
InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h6-7H,1-3H2 |
Clave InChI |
VMVGBPVRCDIKKS-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)CO)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12829143.png)
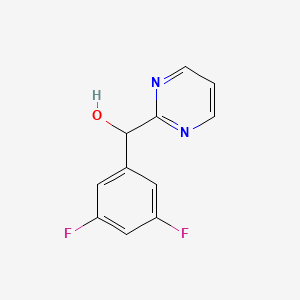
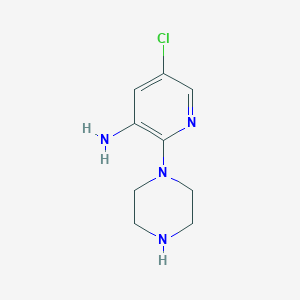
![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)

![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)

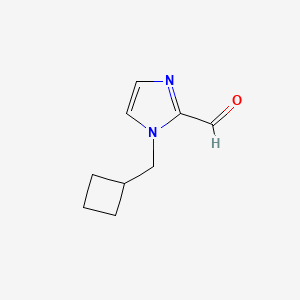

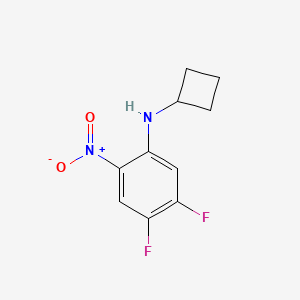

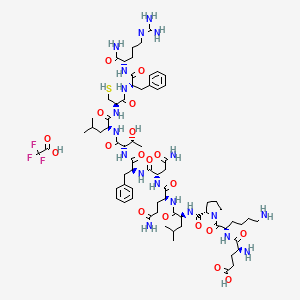

![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
